molecular formula C7H5ClO3 B135390 4-Chlorosalicylic acid CAS No. 5106-98-9

4-Chlorosalicylic acid

Cat. No. B135390
CAS RN: 5106-98-9
M. Wt: 172.56 g/mol
InChI Key: LWXFCZXRFBUOOR-UHFFFAOYSA-N
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Description

4-Chlorosalicylic acid is a chlorinated derivative of salicylic acid that exhibits a range of biological activities. It has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis, showing strong inhibition of both monophenolase and diphenolase activities . Additionally, 4-chlorosalicylic acid has demonstrated antimicrobial properties against various bacteria and fungi, with the most significant effect observed against Escherichia coli .

Synthesis Analysis

The synthesis of 4-chlorosalicylic acid derivatives has been explored in various studies. For instance, 5-chloro-3-formylsalicylic acid, a related compound, can be synthesized from 4-chlorosalicylic acid through a reaction with chloroform in alkali . Another study describes the synthesis of 3,6-dichlorosalicylic acid, a pesticide intermediate, from 2,5-dichloronitrobenzene through reduction and diazotization reactions followed by a carboxylation reaction under high temperature and pressure .

Molecular Structure Analysis

The molecular structure of 4-chlorosalicylic acid and its derivatives has been characterized using various techniques. For example, the crystal structure of a 4-chlorosalicylate-stabilized titanium-oxo cluster was determined by single-crystal X-ray diffraction analysis . In another study, the iron(III) 18-metallacrown-6 complex with methyl 4-(5'-chlorosalicylhydrazinocarbonyl) butyrate was synthesized, and its crystal structure was elucidated, revealing how the ligand coordinates with iron atoms .

Chemical Reactions Analysis

4-Chlorosalicylic acid participates in a variety of chemical reactions. It has been used to form crystalline adducts with 4-aminopyridine, resulting in diverse supramolecular synthons . The compound also undergoes excited-state intramolecular proton transfer, as evidenced by photophysical studies combined with computational analyses . Furthermore, it can be polymerized with formaldehyde to create a polymeric ligand, which exhibits chelation and ion-exchanging properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorosalicylic acid have been investigated in several contexts. Its photophysical properties, such as absorption, emission, and time-resolved emission spectroscopy, have been studied, revealing the occurrence of excited-state intramolecular proton transfer . The polymer derived from 4-chlorosalicylic acid and formaldehyde has been characterized by IR spectra, vapor pressure osmometry, and thermogravimetric analysis, showing polyelectrolyte behavior in certain solvents . Additionally, the titanium-oxo clusters stabilized by 4-chlorosalicylic acid exhibit modulated band-gap energies and photocatalytic properties .

Scientific Research Applications

Photophysical Properties

4-Chlorosalicylic acid (4ClSA) has been studied for its photophysical properties, particularly the excited-state intramolecular proton transfer (ESIPT) reaction. This reaction, characterized by a large Stokes shifted emission band with negligible solvent polarity dependence, indicates a noteworthy spectroscopic signature of 4ClSA. Quantum chemical calculations, including ab initio and Density Functional Theory methods, have validated these experimental findings and helped in understanding the intramolecular hydrogen bond (IMHB) interactions within 4ClSA (Paul & Guchhait, 2012).

Enzyme Inhibition and Antimicrobial Activities

4-Chlorosalicylic acid has been researched for its inhibitory effects on mushroom tyrosinase, an enzyme crucial in melanin synthesis. It exhibits strong inhibition of both monophenolase and diphenolase activities of this enzyme. Additionally, 4ClSA shows antimicrobial activities against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida boidinii (Han et al., 2008).

Environmental Applications

4-Chlorosalicylic acid has been identified in the degradation products of 4-chlorobenzoic acid in water when treated with plasma dielectric barrier discharge (DBD) processes. This highlights its potential involvement in environmental degradation pathways and the treatment of chlorinated organic pollutants (Lesage et al., 2014).

Chemical Activators in Agriculture

In agricultural research, 4-chlorosalicylic acid has been evaluated as a chemical activator for managing root-knot diseases in plants like chamomile. It showed significant efficacy in reducing root-knot severity and nematode population, suggesting its potential role in integrated pest management strategies (Pandey & Kalra, 2005).

Photophysical Studies

Further photophysical studies of 4ClSA and its derivatives, such as 5-chlorosalicylic acid (5ClSA), have been conducted to understand their excited-state intramolecular proton transfer reactions. These studies provide insights into the various ground-state species of these compounds and their behavior under different environmental conditions (Paul, Samanta, & Guchhait, 2010).

Polymeric Applications

4-Chlorosalicylic acid has been used to create polymers like poly(4-chlorosalicylic acid-formaldehyde), which exhibit polyelectrolyte behavior. These polymers have been studied for their metal chelating and ion-exchanging properties, indicating potential applications in areas such as material science and environmental remediation (Patel, Patel, & Patel, 1982).

Antimicrobial Properties for Fabrics

Salicylic acid derivatives, including 4-chlorosalicylic acid, have been investigated for their potential as antibacterial agents for viscose fabrics. These studies aim to develop new materials with inherent antibacterial properties for various applications (Kantouch et al., 2013).

Safety And Hazards

4-Chlorosalicylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

properties

IUPAC Name

4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXFCZXRFBUOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199064
Record name 4-Chlorosalicylic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorosalicylic acid

CAS RN

5106-98-9
Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-chlorosalicylic acid
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Record name 4-CHLOROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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